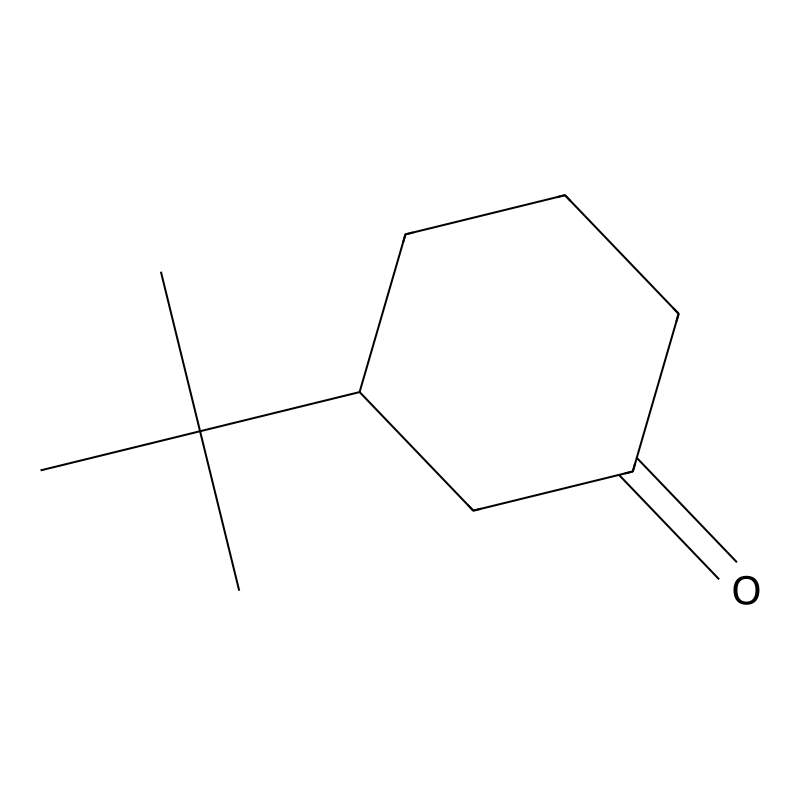

3-(TERT-BUTYL)CYCLOHEXANONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(tert-Butyl)cyclohexanone (CAS 936-99-2) is a conformationally rigid cyclic ketone utilized extensively as a stereochemical probe and a precise building block for complex fragrance ingredients and chiral auxiliaries [1]. The bulky tert-butyl group at the 3-position effectively anchors the cyclohexane ring in a single chair conformation with the substituent in the equatorial position[2]. This structural locking eliminates the dynamic ring-flipping typical of simple cyclic ketones, ensuring that the carbonyl group maintains a fixed geometry relative to the rest of the molecule. For industrial and research buyers, this predictability makes it an essential precursor for highly stereocontrolled reductions and a benchmark substrate for evaluating the face-selectivity of novel chemical hydrides and biocatalysts [2].

Substituting 3-(tert-butyl)cyclohexanone with its more common analog, 4-(tert-butyl)cyclohexanone, leads to a complete inversion of the major diastereomeric product during nucleophilic reduction [1]. Because the anchoring tert-butyl group is positioned differently relative to the carbonyl, hydride attack on the 3-isomer occurs predominantly from the axial face, yielding cis-3-tert-butylcyclohexanol (where the hydroxyl is equatorial). Conversely, identical reduction of the 4-isomer yields mainly trans-4-tert-butylcyclohexanol [1]. Furthermore, substituting with unsubstituted cyclohexanone removes the conformational lock entirely, resulting in dynamic ring-flipping that destroys stereocontrol. Buyers synthesizing specific fragrance profiles or rigid chiral ligands must procure the exact 3-isomer to maintain the required spatial geometry and downstream application characteristics.

Divergent Diastereomeric Outcomes in Hydride Reduction

The position of the tert-butyl anchoring group fundamentally alters the trajectory of nucleophilic attack. Standard chemical or enzymatic reduction of 3-(tert-butyl)cyclohexanone proceeds via axial attack to yield predominantly cis-3-tert-butylcyclohexanol (where the resulting hydroxyl is equatorial) [1]. In direct contrast, reduction of the comparator 4-(tert-butyl)cyclohexanone under identical conditions yields mainly trans-4-tert-butylcyclohexanol [1]. This complete shift in the major product stereochemistry demonstrates that the 3-isomer and 4-isomer cannot be used interchangeably when a specific equatorial or axial alcohol geometry is required for downstream formulation.

| Evidence Dimension | Major diastereomer formed upon reduction |

| Target Compound Data | Yields predominantly cis-3-tert-butylcyclohexanol (equatorial OH) |

| Comparator Or Baseline | 4-(tert-butyl)cyclohexanone yields predominantly trans-4-tert-butylcyclohexanol (equatorial OH) |

| Quantified Difference | Complete divergence in the cis/trans ratio of the resulting alcohol based on isomer selection |

| Conditions | Standard enzymatic (NADH) or chemical hydride reduction |

Procurement must specify the 3-isomer when synthesizing cis-configured derivatives for fragrance or pharmaceutical applications, as the 4-isomer will yield the incorrect diastereomer.

Thermodynamic Stability in Ketone Chain-Walking Isomerization

In late-stage molecular editing via catalytic ketone chain-walking (using pyrrolidine and elemental sulfur), the 3-position demonstrates distinct thermodynamic stability [1]. When subjected to isomerization conditions, the system shows selectivity for the 3-substituted isomer over the 4-substituted isomer, while completely avoiding the formation of the sterically hindered 2-(tert-butyl)cyclohexanone [1]. This establishes the 3-carbonyl position as a thermodynamic sink relative to the 4-position in this rigid framework.

| Evidence Dimension | Isomerization selectivity under thermodynamic control |

| Target Compound Data | Favored thermodynamic product (acts as a sink) |

| Comparator Or Baseline | 4-(tert-butyl)cyclohexanone (less favored) and 2-(tert-butyl)cyclohexanone (0% formation) |

| Quantified Difference | Selective accumulation of the 3-isomer over the 4-isomer with complete exclusion of the 2-isomer |

| Conditions | Reversible catalytic isomerization using pyrrolidine/sulfur |

Process chemists designing reversible isomerization cascades or late-stage functionalizations can rely on the 3-isomer as a stable thermodynamic endpoint.

Conformational Rigidity for Biocatalyst Benchmarking

3-(tert-Butyl)cyclohexanone serves as a superior stereochemical probe for oxidoreductases compared to unsubstituted cyclohexanone [1]. Because the bulky tert-butyl group locks the ring in a single chair conformation, it forces enzymes to interact with the carbonyl via distinct 'face-to-face' or 'perpendicular' trajectories [1]. Unsubstituted cyclohexanone undergoes rapid ring-flipping, obscuring the intrinsic face-selectivity of the enzyme. The locked geometry of the 3-isomer allows researchers to quantitatively correlate the cis/trans ratio of the reduced alcohol directly to the steric constraints of the enzyme's active site.

| Evidence Dimension | Conformational stability during enzymatic docking |

| Target Compound Data | Locked single chair conformation (equatorial tert-butyl) |

| Comparator Or Baseline | Cyclohexanone (rapid dynamic ring-flipping) |

| Quantified Difference | Elimination of conformational averaging, enabling 1:1 mapping of product stereochemistry to enzyme face-selectivity |

| Conditions | Enzymatic reduction assays (e.g., NADH-dependent oxidoreductases) |

Laboratories procuring substrates to benchmark the stereoselectivity of novel lipases or oxidoreductases require this locked geometry to obtain interpretable mechanistic data.

Synthesis of Stereodefined Fragrance Ingredients

3-(tert-Butyl)cyclohexanone is the required precursor for producing cis-3-tert-butylcyclohexanol and its ester derivatives [1]. Because the 3-isomer dictates a specific axial/equatorial relationship during reduction, it yields distinct olfactory profiles (woody, camphoraceous notes) that cannot be replicated using the 4-isomer.

Benchmarking Substrates for Novel Biocatalysts

Due to its conformationally locked structure, this compound is heavily procured by biocatalysis labs to evaluate the face-selectivity of newly discovered or engineered oxidoreductases [1]. The rigid geometry allows researchers to accurately determine whether an enzyme prefers 'face-to-face' or 'perpendicular' hydride transfer without the confounding variable of ring-flipping.

Rigid Scaffolds for Chiral Auxiliaries

The predictable stereochemical outcome of nucleophilic additions to 3-(tert-butyl)cyclohexanone makes it an ideal starting material for synthesizing rigid chiral ligands and auxiliaries [1]. The equatorial tert-butyl group ensures that subsequent functionalizations occur with high diastereoselectivity, which is critical for downstream asymmetric catalysis workflows.

XLogP3

Other CAS

Dates

Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

Explore Compound Types